2,5-Dihydroxy-3-methylbenzoic acid

Antioxidant activity CUPRAC assay Hydroxybenzoic acid

2,5-Dihydroxy-3-methylbenzoic acid (CAS 5981-39-5), also known as 3-methylgentisic acid or 3-methylgentisate, is a hydroxybenzoic acid derivative with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol. This compound belongs to the gentisic acid (2,5-dihydroxybenzoic acid) class of phenolic acids and is distinguished by a methyl substitution at the 3-position of the aromatic ring.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 5981-39-5
Cat. No. B8721377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-3-methylbenzoic acid
CAS5981-39-5
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C(=O)O)O
InChIInChI=1S/C8H8O4/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,9-10H,1H3,(H,11,12)
InChIKeyZBVPYEQOYJWSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydroxy-3-methylbenzoic Acid (3-Methylgentisic Acid) Technical Overview and Procurement Considerations


2,5-Dihydroxy-3-methylbenzoic acid (CAS 5981-39-5), also known as 3-methylgentisic acid or 3-methylgentisate, is a hydroxybenzoic acid derivative with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol [1]. This compound belongs to the gentisic acid (2,5-dihydroxybenzoic acid) class of phenolic acids and is distinguished by a methyl substitution at the 3-position of the aromatic ring. As a naturally occurring intermediate in specific bacterial degradation pathways [2], 3-methylgentisic acid has established relevance in both biochemical research and synthetic chemistry applications. Its dual hydroxyl groups at the 2- and 5-positions confer characteristic antioxidant and metal-chelating properties typical of the dihydroxybenzoate family.

Why Unsubstituted Gentisic Acid or Positional Isomers Cannot Replace 2,5-Dihydroxy-3-methylbenzoic Acid


Substitution of 2,5-dihydroxy-3-methylbenzoic acid with unsubstituted gentisic acid (2,5-dihydroxybenzoic acid) or other positional isomers is not scientifically justified due to structurally dictated differences in antioxidant capacity and enzyme recognition. The presence of a methyl group at the 3-position alters the electronic distribution of the aromatic ring, thereby modifying both the redox potential of the hydroxyl groups and the compound's binding affinity to specific biological targets [1]. Furthermore, in bacterial degradation systems, different Pseudomonas species exhibit strict substrate specificity: the enzyme systems that metabolize 3,5-xylenol exclusively produce 3-methylgentisic acid as the obligate intermediate, whereas m-cresol degradation yields unsubstituted gentisic acid—confirming that these methylated and unmethylated homologues occupy distinct, non-interchangeable metabolic niches [2]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2,5-Dihydroxy-3-methylbenzoic Acid Relative to Structural Analogs


CUPRAC Antioxidant Capacity: 3-Methylgentisic Acid Versus Unsubstituted Gentisic Acid

In a direct comparative study measuring antioxidant capacity via the CUPRAC (Cupric Reducing Antioxidant Capacity) assay, 2,5-dihydroxy-3-methylbenzoic acid demonstrated measurably distinct activity from its unsubstituted parent compound, gentisic acid. At a standardized concentration of 50 μM in methanolic solution, the assay revealed a clear separation in reducing capacity between these structurally related dihydroxybenzoates [1]. The methyl substitution at the 3-position modifies the electron-donating capacity of the aromatic system, resulting in a quantifiable difference in CUPRAC absorbance values that directly informs compound selection for antioxidant applications.

Antioxidant activity CUPRAC assay Hydroxybenzoic acid

Carbonic Anhydrase III Binding Affinity: Quantitative Ranking Among Benzoic Acid Analogues

A systematic evaluation of twenty benzoic acid analogues against carbonic anhydrase III (CAIII) using an HPLC-size exclusion chromatographic method established a quantitative affinity ranking for this compound class [1]. Within this training set, binding was characterized by vacancy peak intensity representing the fraction of compound bound to CAIII enzyme. While p-hydroxybenzoic acid and aspirin exhibited affinity constants of 9,954 M⁻¹ and 9,013 M⁻¹ respectively, the methyl-substituted dihydroxybenzoates demonstrated distinct binding behaviors that correlated strongly with calculated formal charge descriptors and molecular docking consensus scores [1]. This established CAIII binding methodology provides a validated framework for differentiating among benzoic acid analogues, including 2,5-dihydroxy-3-methylbenzoic acid, based on measurable affinity parameters.

Carbonic anhydrase inhibition Affinity constant QSAR

Metabolic Intermediate Specificity: 3-Methylgentisic Acid as Exclusive Product of 3,5-Xylenol Degradation

In bacterial degradation pathways mediated by Pseudomonas species, 2,5-dihydroxy-3-methylbenzoic acid (3-methylgentisic acid) is produced exclusively from 3,5-xylenol oxidation via a specific enzymatic route [1]. This contrasts with m-cresol metabolism, which yields unsubstituted 2,5-dihydroxybenzoic acid (gentisic acid), and with 2,5-xylenol metabolism, which produces the positional isomer 3-hydroxy-4-methylbenzoic acid [1]. Cell extracts grown with 2,5-xylenol and supplemented with NADH (not NADPH) catalyzed the oxidation of all five tested phenols, accumulating the corresponding gentisic acids in the presence of the inhibitor αα′-bipyridyl, thereby establishing the substrate-to-product specificity of this metabolic pathway.

Bacterial metabolism Xylenol degradation Biocatalysis

pKa Comparison: Acidic Character of Gentisic Acid Framework and Methyl-Substituted Implications

The acid-base properties of the dihydroxybenzoic acid scaffold have been quantitatively characterized across multiple solvent systems, establishing a baseline for understanding how methyl substitution alters ionization behavior. For the parent compound 2,5-dihydroxybenzoic acid (gentisic acid), experimentally determined pKa values in water are 2.97 (carboxyl group) and 5.07 (hydroxyl group), while in methanol the pKa is 8.04 [1]. Comparative pKa data for structurally related dihydroxybenzoic acid isomers demonstrate how ring substitution position affects acidity: 2,4-dihydroxybenzoic acid exhibits pKa values of 3.29 and 5.19 in water, and 8.48 in methanol, whereas 4-hydroxybenzoic acid shows pKa values of 4.55 and 5.44 in water, and 9.99 in methanol [1]. The 3-methyl substitution on 2,5-dihydroxy-3-methylbenzoic acid introduces an electron-donating group that is predicted to further modulate these ionization constants, with computational neural network models developed for pKa prediction across 136 benzoic acids in 9 solvent systems providing the QSAR framework for estimating these shifts.

pKa Acid-base equilibrium QSAR modeling

Research and Industrial Application Scenarios for 2,5-Dihydroxy-3-methylbenzoic Acid Based on Quantitative Evidence


Analytical Standard for Bacterial Xylenol Degradation Pathway Studies

2,5-Dihydroxy-3-methylbenzoic acid serves as an essential analytical reference standard for researchers investigating bacterial aromatic compound metabolism, particularly in Pseudomonas species. The compound is the obligate intermediate in the 3,5-xylenol degradation pathway and is produced exclusively from this substrate, not from m-cresol or 2,5-xylenol [1]. Procurement of the authentic 3-methylgentisic acid standard is required for: (1) HPLC or GC-MS identification and quantification of pathway intermediates in cell extract analyses; (2) enzyme activity assays for 3-hydroxybenzoate 6-monooxygenase using 3-hydroxy-5-methylbenzoate as substrate [2]; (3) validation of biodegradation studies involving cresol and xylenol isomers. Use of unsubstituted gentisic acid as a substitute standard will yield false-negative results and misidentification of metabolic intermediates [1].

Comparative Antioxidant Structure-Activity Relationship (SAR) Studies

Investigators conducting systematic evaluations of hydroxybenzoic acid antioxidant capacity should procure 2,5-dihydroxy-3-methylbenzoic acid as a key comparator within dihydroxybenzoate SAR panels. The compound's CUPRAC assay performance at 50 μM has been directly compared with unsubstituted gentisic acid, establishing quantifiable differences in reducing capacity attributable to the 3-methyl substitution [1]. This compound is appropriate for inclusion in: (1) multi-compound antioxidant screening panels evaluating the effect of ring substitution on radical scavenging activity; (2) metal-chelating capacity studies requiring dihydroxybenzoate scaffolds; (3) computational chemistry validation where predicted electron-donating effects of methyl substitution are benchmarked against experimental CUPRAC or FRAP assay data. The quantifiable activity differential from parent gentisic acid makes this compound valuable for isolating the contribution of the methyl group to overall antioxidant performance [1].

Carbonic Anhydrase Inhibitor Screening and QSAR Model Validation

2,5-Dihydroxy-3-methylbenzoic acid is a relevant compound for inclusion in carbonic anhydrase III (CAIII) inhibitor screening libraries and QSAR model training sets. The established HPLC-size exclusion chromatographic method for evaluating benzoic acid analogue binding to CAIII provides a validated assay platform where affinity constants are derived from vacancy peak intensity measurements [1]. Procurement is indicated for: (1) expanding training compound datasets used in CAIII inhibitor QSAR model development; (2) validating computational predictions of binding affinity based on molecular charge and docking scores; (3) comparative inhibition studies where methyl-substituted dihydroxybenzoates are evaluated alongside established inhibitors such as p-hydroxybenzoic acid (Ka = 9,954 M⁻¹) and aspirin (Ka = 9,013 M⁻¹). The structural features of this compound—dual hydroxyl groups plus a 3-methyl substituent—provide a distinct descriptor profile within benzoic acid analogue SAR investigations [1].

pH-Dependent Chromatographic Method Development and Ionization Studies

Analytical chemists developing HPLC or LC-MS methods for hydroxybenzoic acid derivatives should consider 2,5-dihydroxy-3-methylbenzoic acid when evaluating the chromatographic behavior of methyl-substituted dihydroxybenzoates. The established pKa values for the gentisic acid scaffold (2.97 and 5.07 in water; 8.04 in methanol) and for related positional isomers provide a reference framework for predicting the ionization behavior of the 3-methyl derivative [1]. This compound is useful for: (1) validating computational pKa predictions from neural network models trained on 136 benzoic acids [1]; (2) optimizing mobile phase pH for separation of closely eluting methyl-substituted gentisate isomers; (3) studying solvent effects on the acid-base equilibria of phenolic acids across water, methanol, and mixed solvent systems. The electron-donating 3-methyl group alters the compound's retention time relative to unsubstituted gentisic acid under identical chromatographic conditions, making it a valuable probe for method ruggedness testing [1].

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